Kinetic vs. Thermodynamic Pathway Control: Activation Energy Quantification for o-Xylylene + SO2 Cycloadditions
In the reaction of o-xylylene with SO2, three distinct reaction pathways (endo-Diels-Alder, exo-Diels-Alder, and cheletropic) are available, each with quantifiable activation energies (Ea) computed at the PM6 level. This multiplicity allows for pathway selection via temperature control, a capability absent in simpler dienes like butadiene. The endo-DA pathway exhibits the lowest activation barrier (Ea = 81.6 kJ/mol), making it kinetically favored, while the cheletropic pathway has a significantly higher barrier (Ea = 104 kJ/mol) but leads to a thermodynamically more stable product [1].
| Evidence Dimension | Activation Energy (Ea, kJ/mol) |
|---|---|
| Target Compound Data | endo-DA: 81.6 kJ/mol; exo-DA: 85.5 kJ/mol; cheletropic: 104 kJ/mol |
| Comparator Or Baseline | o-Xylylene + SO2 (endo vs. exo vs. cheletropic pathways) |
| Quantified Difference | endo-DA barrier is 3.9 kJ/mol lower than exo-DA and 22.4 kJ/mol lower than cheletropic. |
| Conditions | PM6 computational level, gas phase, 298 K, energies relative to separated reactants. |
Why This Matters
The 22.4 kJ/mol difference in Ea between endo-DA and cheletropic pathways enables kinetic versus thermodynamic control over product distribution, a critical selection criterion for synthetic chemists designing benzannulated frameworks.
- [1] St4215. Transition states (st4215): Exercise 3. ChemWiki, Imperial College London, 2017. View Source
